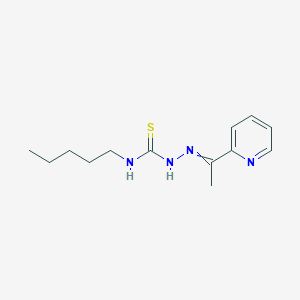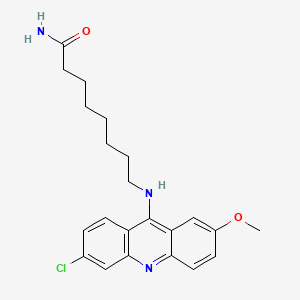![molecular formula C13H13Br2NS B14447954 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide CAS No. 77148-74-4](/img/structure/B14447954.png)
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide is a chemical compound with a complex structure that includes a bromophenyl group, a sulfanyl group, and a pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide typically involves the reaction of 4-bromobenzyl chloride with 1-methylpyridine in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group is introduced to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as the laboratory-scale preparation, with optimizations for larger-scale reactions, such as the use of continuous flow reactors and more efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride
- 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium iodide
- 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium fluoride
Uniqueness
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile substitution reactions, while the sulfanyl group provides opportunities for covalent modifications .
Propiedades
| 77148-74-4 | |
Fórmula molecular |
C13H13Br2NS |
Peso molecular |
375.12 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)methylsulfanyl]-1-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C13H13BrNS.BrH/c1-15-9-3-2-4-13(15)16-10-11-5-7-12(14)8-6-11;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
Clave InChI |
SRLDUTCCSXBABG-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC=C1SCC2=CC=C(C=C2)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)




